6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine
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Overview
Description
6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrrole ring fused to a pyrimidine ring, with an ethoxy group attached at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyanopyrrole with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to the modulation of various biological processes. For example, it has been shown to inhibit kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another member of the pyrrolopyrimidine family with similar biological activities.
Pyrrolo[3,4-d]pyrimidine: Known for its potential as an ATR kinase inhibitor.
Pyrrolo[2,3-b]pyridine: Exhibits TNF-α inhibitory activity.
Uniqueness
6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the ethoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
2227-83-0 |
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Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-ethoxy-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-3-6-7(11-8)4-9-5-10-6/h3-5,11H,2H2,1H3 |
InChI Key |
DXYPHSCFOFVKRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC=NC=C2N1 |
Origin of Product |
United States |
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